molecular formula C11H11NO3 B2722751 1-(2-Hydroxyethyl)indole-4-carboxylic acid CAS No. 1096307-72-0

1-(2-Hydroxyethyl)indole-4-carboxylic acid

Cat. No.: B2722751
CAS No.: 1096307-72-0
M. Wt: 205.213
InChI Key: KSBPBOFSCVHVBY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)indole-4-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)indole-4-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-hydroxyethyl phenylhydrazine and an appropriate carboxylic acid derivative. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

A. Histamine H3 Antagonists

1-(2-Hydroxyethyl)indole-4-carboxylic acid serves as a reactant for the preparation of substituted indole derivatives that act as histamine H3 antagonists. These compounds have therapeutic potential in treating conditions such as obesity, cognitive disorders, and sleep-related issues by modulating histaminergic signaling pathways .

B. Lipoxygenase Inhibitors

The compound is also utilized in the synthesis of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. This enzyme plays a critical role in inflammatory processes, and its inhibition can lead to new anti-inflammatory therapies .

C. Gli1-mediated Transcription Inhibitors

Research indicates that derivatives of this compound can inhibit Gli1-mediated transcription within the Hedgehog signaling pathway. This pathway is implicated in various cancers, making these inhibitors potential candidates for cancer therapy .

A. HIV-1 Integrase Inhibitors

Recent studies have identified indole derivatives, including those related to this compound, as promising scaffolds for developing inhibitors targeting HIV-1 integrase. These inhibitors are crucial in preventing viral replication and overcoming resistance associated with existing antiviral therapies .

A. DNA Gyrase Inhibitors

Indole derivatives have been investigated for their antibacterial properties, particularly as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. The synthesis of such compounds could lead to new treatments for antibiotic-resistant bacterial infections .

A. Functionalization of Indoles

The compound is employed in various synthetic methodologies aimed at functionalizing indoles using stable carboxylic acids through cobalt-catalyzed reductive alkylation processes. This approach allows for the direct modification of indoles, broadening the scope of available indole derivatives for further biological evaluation .

Structural Optimization and Drug Design

The structural frameworks derived from this compound have been optimized through molecular docking studies to enhance their binding affinity and selectivity toward biological targets. This optimization is critical in drug design processes aimed at improving efficacy while minimizing side effects .

Case Studies and Research Findings

Application AreaCompound DerivativeKey Findings
Histamine H3 AntagonistsSubstituted IndolesEffective modulation of histaminergic pathways with potential therapeutic benefits .
Lipoxygenase InhibitorsSelective InhibitorsDemonstrated anti-inflammatory effects through selective inhibition of lipoxygenase enzymes .
HIV-1 Integrase InhibitorsNovel Indole DerivativesShowed significant inhibitory activity against HIV-1 integrase with optimized binding characteristics .
Antibacterial AgentsDNA Gyrase InhibitorsPotential candidates against multi-drug resistant bacteria through effective inhibition of gyrase .
Synthetic MethodologiesFunctionalized IndolesEnabled diverse modifications leading to new indole derivatives suitable for biological testing .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

1-(2-Hydroxyethyl)indole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

1-(2-Hydroxyethyl)indole-4-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of indole-based compounds, which are known for their roles in various biological processes, including anticancer, antiviral, and antimicrobial activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an indole core with a hydroxyethyl group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C_11H_13NO_3, and it has a molecular weight of approximately 219.23 g/mol. This structural configuration contributes to its potential interactions with various biological targets.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
This compoundHuh7 (hepatocellular carcinoma)~5.0
Indole derivative XHeLa (cervical carcinoma)~8.7
Indole derivative YA375 (melanoma)~10.0

Antiviral Activity

Indoles have also been investigated for their antiviral properties, particularly against HIV. Compounds structurally related to this compound have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, derivatives have demonstrated IC50 values as low as 0.13 µM, indicating strong potential as antiviral agents .

Table 2: Antiviral Activity of Indole Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundHIV-1 Integrase~0.13
Indole derivative AHIV-1 Integrase~0.12
Indole derivative BHIV-1 Integrase~0.18

Antimicrobial Activity

In addition to anticancer and antiviral activities, indoles are noted for their antimicrobial properties. Studies have reported that certain indole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds similar to this compound have shown effectiveness against resistant strains of bacteria .

Table 3: Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Indole derivative CEscherichia coli18
Indole derivative DCandida albicans20

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound may induce G2/M phase cell cycle arrest and apoptosis in cancer cells through tubulin polymerization inhibition .
  • Antiviral Mechanism : Its antiviral activity against HIV is attributed to its ability to chelate Mg²⁺ ions within the active site of integrase, disrupting viral replication .
  • Antimicrobial Mechanism : The antimicrobial effects are likely due to disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of various indole derivatives against hepatocellular carcinoma cells. Among these, a compound structurally similar to this compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, leading to further investigations into its potential as a therapeutic agent.

Case Study: Antiviral Potential

Another investigation focused on the antiviral properties of indoles against HIV. The study found that derivatives with modifications at the C3 position exhibited enhanced integrase inhibitory activity, highlighting the importance of structural optimization in developing effective antiviral agents.

Properties

IUPAC Name

1-(2-hydroxyethyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-6-12-5-4-8-9(11(14)15)2-1-3-10(8)12/h1-5,13H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBPBOFSCVHVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096307-72-0
Record name 1-(2-hydroxyethyl)-1H-indole-4-carboxylic acid
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